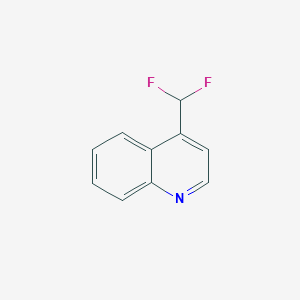

4-(Difluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMKLTOLYFIMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethyl Quinoline and Its Derivatives

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful approach for the construction of the quinoline (B57606) core. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.

Cyanide-Ion-Catalyzed Intramolecular SN2' Cyclization of o-Methyleneamino-Substituted β-Trifluoromethylstyrenes

A notable method for synthesizing 4-(difluoromethyl)quinolines involves the cyanide-ion-catalyzed intramolecular SN2' cyclization of o-methyleneamino-substituted β-trifluoromethylstyrenes. oup.com This reaction proceeds through a cascade of events, ultimately leading to the formation of the desired quinoline structure. The starting materials for this synthesis are prepared from 2-bromo-3,3,3-trifluoro-1-propene and o-iodoanilines, followed by imine formation. oup.com

The reaction mechanism is initiated by the nucleophilic attack of a cyanide ion on the imino carbon of the o-methyleneamino-substituted β-trifluoromethylstyrene. oup.com This is followed by a prototropic shift, which generates a carbanion. oup.com This carbanion then undergoes an intramolecular SN2' cyclization, attacking the trifluoromethyl-substituted vinyl group and displacing a fluoride (B91410) ion. oup.com The resulting intermediate subsequently aromatizes through the elimination of hydrogen cyanide (HCN) and alkene isomerization to yield the final 4-(difluoromethyl)quinoline product. oup.com

This synthetic protocol has been shown to be compatible with a range of substrates, allowing for the synthesis of various 2-substituted and 2,7-disubstituted 4-(difluoromethyl)quinolines. oup.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl portion of the imine. oup.com Furthermore, substrates bearing carbonyl groups at the imino carbon are also amenable to this cyanide-catalyzed cyclization. oup.com

Table 1: Substrate Scope for the Cyanide-Ion-Catalyzed Synthesis of 4-(Difluoromethyl)quinolines

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | C₆H₅ | 9a | 75 |

| 2 | CH₃ | C₆H₅ | 9b | 78 |

| 3 | Cl | C₆H₅ | 9c | 70 |

| 4 | H | p-MeOC₆H₄ | 9d | 72 |

| 5 | H | p-ClC₆H₄ | 9e | 68 |

| 6 | H | p-BrC₆H₄ | 9f | 72 |

| 7 | Cl | p-BrC₆H₄ | 9g | 65 |

| 8 | Cl | p-CF₃C₆H₄ | 9h | 63 |

| 9 | H | CO₂Et | 9i | 55 |

| 10 | H | COPh | 9j | 61 |

Data sourced from a study on the synthesis of 4-(difluoromethyl)quinolines. oup.com

Other Annulation and Ring-Forming Approaches to the Quinoline Core

Beyond the cyanide-catalyzed method, other annulation and ring-forming strategies are employed for the synthesis of the quinoline core. The Friedländer annulation, a classic method, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov More contemporary approaches utilize nanocatalysts and green chemistry principles to improve efficiency and sustainability. nih.gov These methods often feature advantages such as high yields, short reaction times, and simple workup procedures. nih.gov Intramolecular cyclization of o-cyano- and o-isocyano-β,β-difluorostyrenes has also been explored for the synthesis of fluorinated quinolines. nih.gov

Metal-Catalyzed Difluoromethylation and Difluoroalkylation Protocols

Metal-catalyzed reactions provide a direct route to introduce the difluoromethyl group onto a pre-existing quinoline scaffold or to construct the quinoline ring with the difluoromethyl group already in place.

Palladium-Catalyzed Reactions for C(sp2)-CF2H Bond Formation

Palladium-catalyzed cross-coupling reactions are a key strategy for the formation of C(sp2)-CF2H bonds. These methods often involve the coupling of a quinoline derivative, typically a haloquinoline, with a difluoromethylating agent. While direct C-H difluoromethylation of heterocycles is an area of active research, many palladium-catalyzed approaches still rely on pre-functionalized substrates like aryl halides. nih.govnih.gov These reactions offer a powerful tool for the late-stage introduction of the difluoromethyl group into complex molecules. The development of new catalysts and reaction conditions continues to expand the scope and utility of these transformations.

Cross-Coupling Methodologies for Difluoromethylation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-CF2H bonds. These methods typically involve the reaction of a pre-functionalized quinoline, such as a 4-haloquinoline, with a difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand. While direct difluoromethylation of heteroaryl halides can be challenging, significant progress has been made in this area.

One common approach involves the use of difluoromethyl-containing organometallic reagents or difluoromethyl sources that can participate in the catalytic cycle. The general mechanism proceeds through oxidative addition of the heteroaryl halide to the Pd(0) catalyst, followed by transmetalation with the difluoromethylating agent and subsequent reductive elimination to afford the desired this compound and regenerate the active catalyst.

| Catalyst/Ligand System | Difluoromethylating Agent | Substrate Scope | Reference |

| Pd2(dba)3 / PCy3 | TMSCF2H | Heteroaryl chlorides, bromides, and iodides | researchgate.netdntb.gov.ua |

| Pd(dba)2 / PCy3 | (difluoromethyl)trimethylsilane | Aryl and heteroaryl bromides | rsc.org |

| Pd(0) / DCPE or DCPB | Zn(CF2H)2 | Perfluoroarenes | mdpi.com |

This table is for illustrative purposes and specific examples for 4-haloquinolines would depend on the specific literature. The provided references discuss palladium-catalyzed difluoromethylation of various (hetero)aryl halides.

Challenges in these methodologies include the stability of the difluoromethylating agents and the potential for side reactions. However, the development of new ligands and difluoromethyl sources continues to expand the scope and utility of palladium-catalyzed difluoromethylation in the synthesis of complex molecules like this compound. researchgate.net

Copper-Mediated and Catalyzed Strategies for Difluoromethylated Quinoline Synthesis

Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium-based systems for the synthesis of fluorinated quinolines. researchgate.net Copper's unique reactivity allows for the development of novel synthetic pathways, including those involving radical intermediates.

A notable copper-catalyzed method involves the free radical addition reaction of an alkynol with ethyl bromodifluoroacetate. researchgate.net This strategy proceeds through a copper-catalyzed free radical addition followed by a molecular lactone exchange, offering good stereochemical selectivity and operational simplicity. researchgate.net While not directly yielding a quinoline, the resulting difluoroalkylated intermediates can be valuable precursors.

Furthermore, copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to synthesize 4-trifluoromethyl quinolines, and similar strategies could potentially be adapted for the synthesis of 4-(difluoromethyl)quinolines. mdpi.com

| Copper Source | Reaction Type | Key Features | Reference |

| Cu(I) salts | Radical addition | Good stereoselectivity, simple operation | researchgate.net |

| Copper acetate | Annulation | One-pot synthesis of 3-substituted quinolines | mdpi.com |

| CuBr | Three-component reaction | Broad substrate scope, excellent regioselectivity | researchgate.net |

This table showcases general copper-catalyzed methods for quinoline synthesis that could be conceptually applied or modified for this compound synthesis.

Silver-Promoted Oxidative Cascade Reactions

Silver-promoted reactions have proven effective in the synthesis of fluorinated heterocycles, often proceeding through radical cascade pathways. rsc.org These methods can offer unique reactivity and selectivity compared to other transition metal-catalyzed systems.

For instance, a silver-catalyzed cascade alkyne-ketone-amino coupling/addition/condensation process in water has been reported for the synthesis of 4-trifluoromethyl substituted quinolines. rsc.org This approach highlights the potential of silver catalysis in constructing the quinoline core with concomitant fluoralkylation. The mechanism is believed to involve the activation of the alkyne by the silver catalyst, followed by a series of intermolecular and intramolecular reactions to build the heterocyclic ring.

Another relevant strategy is the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes using gem-difluoroarylacetic acids as the aryldifluoromethyl radical source. mdpi.com This method, while not directly producing quinolines, demonstrates the feasibility of silver-promoted generation of difluoromethyl radicals and their subsequent use in cascade reactions to form complex heterocyclic structures. mdpi.com

| Silver Salt | Reaction Type | Key Features | Reference |

| AgNO3 | Cascade alkyne-ketone-amino coupling | Aqueous conditions, synthesis of 4-trifluoromethylquinolines | rsc.org |

| AgNO3 | Radical cascade aryldifluoromethylation/cyclization | Generation of difluoromethyl radicals from difluoroacetic acids | mdpi.com |

| AgOTf | Condensation reaction | Synthesis of dihydroquinoline derivatives | nih.gov |

This table illustrates silver-promoted reactions for the synthesis of fluorinated quinolines and related heterocycles, suggesting potential pathways for this compound synthesis.

Radical-Initiated Difluoromethylation Methodologies

Generation and Reactivity of Difluoromethyl Radicals in Quinoline Synthesis

The direct introduction of a difluoromethyl group onto the quinoline nucleus via a radical pathway is an attractive and increasingly popular strategy. researchgate.net This approach often relies on the generation of the difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the electron-deficient quinoline ring, typically at the C2 or C4 position.

The regioselectivity of the radical addition is governed by the electronic properties of the quinoline ring, which is protonated or activated under the reaction conditions, making the C4 position electrophilic and susceptible to nucleophilic radical attack. The generation of the •CHF2 radical can be achieved through various methods, including single-electron transfer (SET) processes from difluoromethyl radical precursors. rsc.org

Common precursors for the difluoromethyl radical include:

Difluoroacetic acid: Can undergo decarboxylation to generate the •CHF2 radical. rsc.org

S-(difluoromethyl)sulfonium salts: Can release the •CHF2 radical upon reduction. nih.gov

Bromodifluoromethane: Can form the •CHF2 radical via halogen abstraction. researchgate.net

Once generated, the highly reactive •CHF2 radical readily adds to the activated quinoline species, leading to a radical intermediate that is subsequently oxidized and deprotonated to afford the final this compound product. nih.gov

Visible-Light Photoredox and Metal-Free Approaches

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radicals under ambient conditions. rsc.org This strategy has been successfully applied to the difluoromethylation of various heterocycles, including quinolines. mdpi.comresearchgate.net

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer with a difluoromethyl radical precursor to generate the •CHF2 radical. nih.gov This radical then participates in the difluoromethylation of the quinoline as described above. A variety of organic dyes and metal complexes have been employed as photocatalysts for these transformations. nih.govmdpi.comresearchgate.net

| Photocatalyst | Difluoromethyl Radical Source | Key Features | Reference |

| Iridium complexes | S-(difluoromethyl)sulfonium salt | Mild reaction conditions, broad substrate scope | nih.govmdpi.com |

| Eosin Y | Fluoroalkyl halides | Metal-free, three-component reactions | mdpi.com |

| Not required (EDA complex) | N-aminopyridinium salts and sulfinates | C4-selective, external photocatalyst-free | researchgate.netnih.gov |

This table summarizes different visible-light photoredox systems used for difluoromethylation reactions.

In addition to photocatalytic methods, metal-free approaches for the difluoromethylation of quinolines have also been developed. These methods often rely on the formation of an electron donor-acceptor (EDA) complex between the quinoline derivative and the difluoromethylating agent. researchgate.netnih.gov Upon irradiation with visible light, the EDA complex can undergo an electron transfer to generate the difluoromethyl radical and initiate the reaction, thus avoiding the need for an external photocatalyst. researchgate.netnih.gov Furthermore, transition-metal-free decarboxylative C4 selective C-H difluoroarylmethylation of 8-aminoquinolines has been achieved under aqueous conditions, proceeding through a radical coupling mechanism. rsc.org

One-Pot and Cascade Reactions in the Synthesis of this compound

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. nih.gov Several such strategies have been developed for the synthesis of quinoline derivatives, which can be adapted for the preparation of this compound.

For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org By employing a difluoromethyl-containing alkyne or nitrile, this method could potentially be used to construct the this compound scaffold in a single step.

Another approach involves a radical-triggered cyclization of o-alkenyl aromatic isocyanides. mdpi.com This reaction, mediated by visible-light photoredox catalysis, allows for the synthesis of 4-cyano-2-(difluoromethyl)-containing quinolines in a one-pot procedure. The reaction proceeds via the addition of a difluoromethyl radical to the isonitrile, followed by a 6-endo cyclization. mdpi.com

Furthermore, silver-catalyzed cascade reactions, as mentioned previously, exemplify the power of cascade processes in constructing complex fluorinated quinolines from simple starting materials. rsc.org These elegant one-pot transformations often involve a series of interconnected reactions, such as couplings, additions, and condensations, to rapidly build the desired molecular architecture.

| Reaction Type | Key Reactants | Features | Reference |

| Three-component cascade annulation | Aryl diazonium salts, nitriles, alkynes | Additive-free, rapid synthesis | organic-chemistry.org |

| Radical-triggered cyclization | o-Alkenyl aromatic isocyanides | Visible-light photoredox catalysis, one-pot | mdpi.com |

| Silver-catalyzed cascade | Alkyne, ketone, amine | Aqueous conditions | rsc.org |

This table highlights various one-pot and cascade strategies that are or could be applicable to the synthesis of this compound.

Synthetic Routes for Related Difluoromethylated Quinoline Scaffolds

The introduction of the difluoromethyl (CF2H) group into the quinoline framework is a significant strategy in medicinal chemistry, owing to the unique properties this functional group imparts. The CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, potentially enhancing metabolic stability and binding affinity. Consequently, various synthetic methodologies have been developed to access difluoromethylated quinoline scaffolds, focusing on different positions of the quinoline ring.

Diverse strategies have been established for the direct difluoromethylation at the C-2 and C-4 positions of the quinoline ring. More recently, a novel method for the direct difluoromethylation at the challenging C-3 position has also been developed, expanding the toolbox for creating structurally diverse quinoline-based compounds.

One prominent approach involves the incorporation of difluorocarbene. A general method has been developed for the de novo construction of quinolines and C2-functionalized quinolines from ortho-alkenyl anilines using a difluorocarbene precursor. researchgate.net This method utilizes the in-situ generation of isocyanides from the condensation of a primary aniline (B41778) with difluorocarbene. A subsequent α-addition of the isocyanide by the neighboring alkenyl group constructs the quinoline ring. researchgate.net

Another significant strategy is the use of N-heterocyclic carbene (NHC)-catalyzed reactions. This method facilitates the formation of various 4-difluoromethylquinoline derivatives through the umpolung of imines, a process that reverses the polarity of the functional group. researchgate.net

The following tables summarize key research findings for the synthesis of difluoromethylated quinoline scaffolds, detailing the reagents, conditions, and outcomes of the reactions.

Table 1: Difluorocarbene Incorporation for Quinoline Synthesis researchgate.net

| Starting Materials | Difluorocarbene Precursor | Key Additive/Base | Conditions | Product Type | Yield Range |

|---|---|---|---|---|---|

| Vinylanilines and Anilines | ClCF₂CO₂Na | Se (additive), NaOtBu (base) | DMF, 100°C, 18 h, N₂ | 2-Aminoquinoline derivatives | 35-83% |

Table 2: Direct C-3 Difluoromethylation of Quinoline

| Position | Methodology | Significance |

|---|---|---|

| C-3 | Novel direct C-H activation | Provides access to previously untapped C-3 difluoromethylated active compounds. |

Reactivity and Chemical Transformations of 4 Difluoromethyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The reactivity of the quinoline core in 4-(difluoromethyl)quinoline towards substitution reactions is dictated by the electronic effects of both the ring nitrogen and the C4-substituent.

Electrophilic Substitution: The quinoline system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. Electrophilic attack, when it occurs, preferentially happens on the carbocyclic (benzene) ring at positions C5 and C8, as this avoids the formation of highly destabilized cationic intermediates on the pyridine (B92270) ring. chinesechemsoc.org The strongly electron-withdrawing 4-(difluoromethyl) group further deactivates the entire quinoline nucleus towards electrophiles. Consequently, electrophilic substitution reactions on this compound are challenging and require harsh conditions.

Nucleophilic Substitution: Conversely, the pyridine ring of quinoline is activated towards nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. The 4-(difluoromethyl) group significantly enhances this activation. If a suitable leaving group, such as a halide, were present at the C2 position of this compound, it would be highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This enhanced reactivity is due to the ability of the difluoromethyl group to stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process.

Selective Reactivity of Fluorine Atoms in Specific Positions (e.g., C3-Fluoro Activated by 4-Trifluoromethyl/Difluoromethyl Group)

A key aspect of the reactivity of fluorinated quinolines is the activation of a leaving group at a specific position by an adjacent electron-withdrawing substituent. A fluorine atom at the C3 position, which is typically unreactive towards nucleophiles, becomes activated for displacement when a strong electron-withdrawing group like a trifluoromethyl or difluoromethyl group is present at the C4 position. acs.org

In studies on 3-fluoro-4-(trifluoromethyl)quinoline, a close analog of the subject compound, the C3-fluorine atom was shown to be readily displaced by a variety of nucleophiles. acs.org This SNAr reaction is facilitated by the potent electron-withdrawing nature of the C4-CF₃ group, which stabilizes the intermediate anionic complex. This principle is directly applicable to this compound.

Table 1: Nucleophilic Substitution of 3-Fluoro-4-(trifluoromethyl)quinoline This table is based on data for the analogous compound, 3-fluoro-4-(trifluoromethyl)quinoline, and illustrates the expected reactivity for a C3-fluoro-substituted this compound.

Source: Data derived from studies on 3-fluoro-4-(trifluoromethyl)quinoline. acs.org

Oxidative and Reductive Transformations of the Quinoline Ring System

The quinoline ring system can undergo both oxidative and reductive transformations, although it is generally stable.

Oxidation: Quinoline is highly resistant to oxidation. acs.org Strong oxidizing agents, such as alkaline potassium permanganate, tend to cleave the electron-rich carbocyclic ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The electron-withdrawing 4-(difluoromethyl) group would likely increase this resistance to oxidation. Formation of the N-oxide by reaction with peroxy acids is a common transformation for quinolines. For this compound, N-oxidation would proceed under standard conditions (e.g., with m-CPBA or H₂O₂), which could subsequently be used in further synthetic manipulations. chinesechemsoc.orgnih.gov

Reduction: The reduction of quinolines can selectively occur on either the pyridine or the benzene ring, depending on the reagents and conditions.

Pyridine Ring Reduction: Catalytic hydrogenation (e.g., using H₂ with catalysts like Pt, Pd, or Ni) typically reduces the heterocyclic ring first, yielding 1,2,3,4-tetrahydroquinoline. gatech.edunih.gov The presence of an electron-withdrawing group at the C4 position can make this reduction more difficult compared to unsubstituted quinoline. nih.gov

Carbocyclic Ring Reduction: Specific catalytic systems, such as Ru(η³-methallyl)₂(cod)–PhTRAP, have been developed that show unusual chemoselectivity, reducing the carbocyclic ring to afford 5,6,7,8-tetrahydroquinolines. rsc.org

Chemical Modifications Involving the Difluoromethyl Group

The difluoromethyl group itself is a site of potential reactivity. The C-H bond in the CHF₂ group is acidic and can be deprotonated by strong bases to form a difluoromethylide anion (Ar-CF₂⁻). This nucleophilic species can then react with various electrophiles, providing a powerful method for C-C bond formation at the C4-position. acs.org

While direct deprotonation of this compound has not been extensively reported, the functionalization of other difluoromethylarenes is well-documented. acs.orgresearchgate.net Strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are typically used for the deprotonation. The resulting anion can be trapped with a range of electrophiles.

Table 2: Potential Reactions via Deprotonation of this compound This table outlines plausible transformations based on the known reactivity of other difluoromethylarenes.

Source: Reactivity extrapolated from studies on analogous difluoromethyl-substituted aromatic compounds. acs.orgresearchgate.netresearchgate.net

Radical Reactions and Single-Electron Transfer Processes with Difluoromethylated Species

The electron-deficient nature of the protonated quinoline ring makes it an excellent substrate for radical substitution reactions, most notably the Minisci reaction. scispace.comprinceton.edu This reaction involves the addition of a nucleophilic carbon-centered radical to the electron-deficient heterocycle.

For this compound, the reaction would proceed via protonation of the quinoline nitrogen, followed by radical attack. The C2 and C4 positions are the most electrophilic and thus the preferred sites for radical addition. Since the C4 position is already substituted, Minisci-type reactions on this compound would be highly regioselective for the C2 position. A wide variety of alkyl radicals can be generated from precursors like carboxylic acids (via oxidative decarboxylation), peroxides, or alkyl halides. scispace.com

Furthermore, processes involving single-electron transfer (SET) can generate difluoromethyl radicals (•CHF₂) from appropriate precursors. These radicals, which are considered nucleophilic, can then participate in various transformations. princeton.edu While the direct generation of a radical from the C4-CHF₂ group of this compound is not a typical reaction, the molecule could react with electrophilic radicals under certain conditions. For instance, trifluoromethylation of quinolines often proceeds via radical mechanisms. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 4 Difluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-(Difluoromethyl)quinoline, offering unambiguous evidence for the connectivity and environment of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the unique proton of the difluoromethyl group. The aromatic region, typically between δ 7.5 and 9.0 ppm, would show a set of multiplets corresponding to the six protons on the quinoline core (H-2, H-3, H-5, H-6, H-7, and H-8). The precise chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of both the nitrogen atom and the C-4 difluoromethyl substituent.

The most characteristic signal in the spectrum is that of the difluoromethyl proton (-CH F₂). This proton is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (a spin I = 1/2 nucleus, following the n+1 rule where n=2). The typical coupling constant for geminal proton-fluorine coupling (²JHF) in such moieties is in the range of 50-60 Hz. The chemical shift for this proton is expected to be significantly downfield, generally in the range of δ 6.5-7.5 ppm, owing to the strong deshielding effect of the adjacent fluorine atoms and the aromatic ring.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Quinoline H-2 | ~8.9 | Doublet (d) | ³JHH ≈ 4.5 |

| Quinoline H-3 | ~7.6 | Doublet (d) | ³JHH ≈ 4.5 |

| Quinoline H-5, H-8 | ~8.1-8.2 | Multiplet (m) | - |

| Quinoline H-6, H-7 | ~7.6-7.8 | Multiplet (m) | - |

| -CHF₂ | ~6.8 | Triplet (t) | ²JHF ≈ 56 |

Note: The chemical shifts for the quinoline protons are estimates based on unsubstituted quinoline and related derivatives; actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, ten distinct signals are expected. Nine of these signals, appearing in the aromatic region (δ 120-150 ppm), correspond to the carbons of the quinoline ring system.

The carbon of the difluoromethyl group (-C HF₂) is of particular diagnostic importance. Its chemical shift is expected to be in the range of δ 110-120 ppm. A key feature of this signal is its multiplicity; it will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling is typically large, often in the range of 230-250 Hz. Furthermore, the carbon at the C-4 position, to which the difluoromethyl group is attached, will also experience coupling to the fluorine atoms, likely appearing as a triplet with a smaller coupling constant (²JCF).

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Quinoline C-2 | ~151 | Singlet (s) | - |

| Quinoline C-3 | ~122 | Singlet (s) | - |

| Quinoline C-4 | ~140 | Triplet (t) | ²JCF ≈ 20-30 |

| Quinoline C-4a | ~128 | Singlet (s) | - |

| Quinoline C-5 | ~130 | Singlet (s) | - |

| Quinoline C-6 | ~128 | Singlet (s) | - |

| Quinoline C-7 | ~129 | Singlet (s) | - |

| Quinoline C-8 | ~127 | Singlet (s) | - |

| Quinoline C-8a | ~148 | Singlet (s) | - |

| -C HF₂ | ~115 | Triplet (t) | ¹JCF ≈ 240 |

Note: Chemical shifts for quinoline carbons are estimates; actual values and multiplicities for coupled carbons may vary.

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance environment for the two chemically equivalent fluorine atoms of the -CHF₂ group.

This signal is predicted to appear as a doublet, resulting from the two-bond coupling to the single proton of the difluoromethyl group (²JHF). The magnitude of this coupling constant would be identical to that observed in the ¹H NMR spectrum, typically around 50-60 Hz. The chemical shift for difluoromethyl groups attached to aromatic rings is generally found in the region of δ -90 to -120 ppm (relative to CFCl₃). rsc.org This distinct signal provides unequivocal confirmation of the presence and specific nature of the difluoromethyl substituent.

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CHF₂ | -90 to -120 | Doublet (d) | ²JHF ≈ 56 |

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorptions corresponding to the quinoline core and the difluoromethyl group. Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the quinoline ring.

Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong bands in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations within the heterocyclic aromatic system.

C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations, which are diagnostic for the substitution pattern of the quinoline ring.

C-F Stretching: The most prominent feature confirming the difluoromethyl group will be very strong and intense absorption bands in the 1150-1050 cm⁻¹ region, which are characteristic of C-F stretching vibrations. rsc.org

Table 4: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1620 - 1400 | Medium-Strong |

| C-H Bending (In-plane & Out-of-plane) | 1400 - 750 | Medium-Strong |

| C-F Stretch | 1150 - 1050 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. For this compound, which lacks a center of inversion, many vibrations are active in both IR and Raman spectra. The FT-Raman spectrum is expected to be dominated by vibrations of the quinoline ring system, which has a large, polarizable electron system.

Key expected Raman signals include:

Aromatic C-H Stretching: These vibrations, found around 3050-3100 cm⁻¹, are typically strong in the Raman spectrum.

Ring Breathing and Stretching Modes: Intense bands are expected in the 1600-1300 cm⁻¹ region, corresponding to the symmetric stretching and breathing modes of the quinoline ring. These are often the most prominent signals in the Raman spectrum of quinoline derivatives. dergipark.org.tr

C-F Symmetric Stretching: The symmetric stretch of the C-F bonds in the difluoromethyl group is also expected to be Raman active, likely appearing in the 1100-1050 cm⁻¹ region, though typically weaker than the corresponding IR absorption.

Table 5: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Ring Breathing/Stretching | 1600 - 1300 | Strong-Very Strong |

| C-H Bending | 1300 - 1000 | Weak-Medium |

| C-F Symmetric Stretch | 1100 - 1050 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular mass, confirming its elemental composition.

The molecular formula of this compound is C₁₀H₇F₂N, which corresponds to a monoisotopic mass of approximately 179.0546 u. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179.

The fragmentation of the this compound molecular ion is expected to follow pathways characteristic of both fluorinated compounds and the quinoline core. The strong carbon-fluorine bonds influence the fragmentation cascade. chromatographyonline.comnist.govnist.gov A primary fragmentation event would likely involve the difluoromethyl group, while other cleavages would be characteristic of the quinoline ring system itself. For instance, the loss of a hydrogen cyanide (HCN) molecule is a well-documented fragmentation pathway for the quinoline radical cation, leading to the formation of a C₈H₆⁺˙ fragment ion. rsc.org

A plausible fragmentation pathway for this compound is outlined below:

Initial Ionization : Formation of the molecular ion, [C₁₀H₇F₂N]⁺˙, at m/z ≈ 179.

Loss of Fluorine : Ejection of a fluorine radical to form a more stable carbocation, resulting in a fragment at m/z ≈ 160.

Loss of the Difluoromethyl Group : Cleavage of the C-CF₂H bond, leading to the quinolin-4-yl cation at m/z ≈ 128.

Ring Fragmentation : Subsequent fragmentation of the quinoline ring structure, including the characteristic loss of HCN (27 u) from fragments containing the intact ring system. rsc.org

| m/z (Proposed) | Ion Formula | Description of Loss |

|---|---|---|

| 179 | [C₁₀H₇F₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₁₀H₇FN]⁺ | Loss of ·F |

| 128 | [C₉H₆N]⁺ | Loss of ·CHF₂ |

| 101 | [C₈H₅]⁺ | Loss of ·CHF₂ and HCN |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region, corresponding primarily to π → π* transitions. researchgate.net The position and intensity of these absorption maxima (λ_max_) are sensitive to the nature and position of substituents on the ring, as well as the polarity of the solvent. beilstein-archives.org

For this compound, the aromatic system is expected to display multiple absorption bands. The difluoromethyl group (-CHF₂) at the 4-position is electron-withdrawing, which can influence the energy of the molecular orbitals involved in the electronic transitions. This typically results in a shift of the absorption bands compared to unsubstituted quinoline.

The UV-Vis spectrum of quinoline derivatives generally shows two or three main absorption bands. In a non-polar solvent, quinoline itself shows bands around 275 nm and 313 nm. The introduction of the -CHF₂ group may cause a slight hypsochromic (blue shift) or bathochromic (red shift) effect depending on the specific transition and solvent interactions. Studies on similar quinoline derivatives show that absorption maxima can vary significantly with solvent polarity, indicating changes in the interaction between the solute and solvent molecules in the ground and excited states. nih.govukm.edu.my

| Compound | Solvent | λ_max_ (nm) (Typical Range) | Electronic Transition |

|---|---|---|---|

| This compound (Expected) | Ethanol | ~280 - 290 | π → π |

| ~310 - 325 | π → π |

Note: The data in this table are estimated values based on the known spectroscopic behavior of substituted quinolines. Actual experimental values may vary.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for example, by attaching a chiral substituent to the quinoline ring or by creating a stereocenter within a side chain, the resulting derivative would be optically active and amenable to CD analysis. ntis.gov

For a chiral derivative of this compound, the CD spectrum would display positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center and the conformation of the molecule. rsc.org

CD spectroscopy is particularly useful for:

Determining Absolute Configuration : By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute stereochemistry (R/S configuration) of a chiral center can be determined.

Conformational Analysis : The CD spectrum is highly sensitive to the molecule's conformation. Changes in the orientation of different parts of the molecule, such as the rotation around single bonds, can lead to significant changes in the CD signal, allowing for the study of conformational equilibria in solution. x-mol.com

For instance, a hypothetical chiral derivative, such as (R)-1-(4-(difluoromethyl)quinolin-2-yl)ethan-1-ol, would be expected to show distinct Cotton effects in its CD spectrum, providing valuable information about its stereochemistry.

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Crystal Packing

The difluoromethyl group can participate in weak C-H···F or C-H···N hydrogen bonds, which would play a significant role in the crystal packing. The planar quinoline rings may also engage in π-π stacking interactions, further stabilizing the solid-state structure.

| Crystallographic Parameter | Typical Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, β) | Specific Å and ° values defining the unit cell |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

| Intermolecular Interactions | π-π stacking, C-H···F hydrogen bonds |

Note: The data presented are typical for small organic molecules and are provided for illustrative purposes. An actual XRD experiment is required to determine the specific parameters for this compound.

Computational Chemistry and Theoretical Investigations of 4 Difluoromethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. nih.gov It has proven to be a highly effective theoretical approach for determining the kinetic and thermodynamic stability of compounds, performing structural calculations, and evaluating the optical and electronic properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-31G' or 6-311++G(d,p), are standard for optimizing molecular geometry and predicting a wide range of molecular properties. nih.govscirp.orgscirp.orgresearchgate.net

The first step in most quantum chemical investigations is the geometrical optimization of the molecule. scirp.org This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. researchgate.net For 4-(Difluoromethyl)quinoline, this would be achieved by starting with an initial guess of the structure and using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to iteratively adjust the positions of the atoms until the forces on each atom are minimized. researchgate.netnih.gov

Once the optimized geometry is obtained, a detailed analysis of its structural parameters, including bond lengths, bond angles, and dihedral angles, can be performed. These calculated parameters for quinoline derivatives are often found to be in good agreement with experimental data where available. scirp.org The analysis would reveal the precise geometry of the quinoline core and the attached difluoromethyl group, including the C-C and C-N bond lengths within the heterocyclic rings and the C-C, C-F, and C-H bond lengths of the -CHF2 substituent.

Table 1: Representative Structural Parameters for a Quinoline Core (Illustrative) Note: This table illustrates typical bond lengths found in a quinoline ring system based on general DFT studies. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value (Å) |

|---|---|

| C2-C3 | 1.365 |

| C3-C4 | 1.418 |

| C4-C4a | 1.415 |

| N1-C2 | 1.316 |

| N1-C8a | 1.375 |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.gov For this compound, DFT calculations would map the spatial distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons.

Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis helps in understanding the charge distribution and identifying the electrostatic nature of different parts of the molecule. researchgate.net The charge distribution in this compound would be influenced by the electronegative nitrogen atom in the quinoline ring and the two fluorine atoms in the difluoromethyl group.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom and a positive potential around the hydrogen atoms.

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. scirp.orgnih.gov DFT calculations can predict these vibrational frequencies with a high degree of accuracy. scirp.orgscirp.org A frequency calculation performed on the optimized geometry of this compound confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and yields the harmonic vibrational frequencies. researchgate.net

To make a detailed assignment of the calculated vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This allows for a precise assignment of the spectral bands, such as identifying the characteristic stretching frequencies for C-H, C-F, C=C, and C=N bonds and various bending and ring deformation modes within the this compound molecule.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. uobasrah.edu.iq Computational methods, particularly DFT, are valuable for predicting the NLO properties of new molecules. The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netsemanticscholar.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. uobasrah.edu.iq Quinoline derivatives, particularly those with donor-acceptor structures, have been investigated for their NLO properties. semanticscholar.org A computational study of this compound would involve calculating these parameters to assess its potential as an NLO material. The introduction of the electron-withdrawing difluoromethyl group onto the quinoline scaffold could influence the intramolecular charge transfer and enhance the NLO response. semanticscholar.org

Table 2: Key Non-Linear Optical (NLO) Parameters (Illustrative) Note: This table defines the key parameters calculated in NLO studies. Actual values for this compound would need to be determined by specific DFT calculations.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | The measure of the second-order or non-linear response to an external electric field. A key indicator of NLO activity. |

Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can provide quantitative measures of a molecule's reactivity. nih.govrsc.org These descriptors, based on conceptual DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). nih.govsemanticscholar.org

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with the environment (e.g., solvent molecules). nih.govnih.gov

For this compound, an MD simulation could be performed to understand its dynamic behavior in a liquid phase or in solution. nih.gov The simulation would require a force field, such as AMBER or GAFF, which defines the potential energy of the system. nih.gov The simulation would track the trajectory of each atom over a set period, from which various properties can be calculated. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure from a reference structure over time, indicating its structural stability.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule.

Radius of Gyration (RoG): Indicates the compactness of the molecule's structure over the course of the simulation. nih.gov

MD simulations are particularly powerful for studying how quinoline derivatives interact with biological macromolecules, such as proteins, providing insights into binding stability and conformational dynamics within a binding site. nih.gov

Investigation of Conformational Dynamics and Molecular Stability

DFT calculations can determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These studies often reveal that the quinoline ring system is largely planar. The stability of different conformers arising from the orientation of the –CHF₂ group can be assessed by calculating their relative energies. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, illustrating how the difluoromethyl group samples different conformational states at various temperatures. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution or solid state. Recent DFT studies on various substituted quinoline derivatives have successfully predicted their stable conformations and electronic properties, laying a groundwork for similar investigations into this compound. rsc.orgnih.gov

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in different environments can be simulated to understand the influence of intermolecular forces and solvent polarity. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed in conjunction with DFT to predict how the molecule's properties, including its conformational preferences and electronic structure, change in various solvents. researchgate.net

Molecular dynamics simulations in explicit solvent boxes (e.g., water, methanol, or dimethyl sulfoxide) can offer a more detailed picture of the solute-solvent interactions. These simulations can reveal the formation of hydrogen bonds between the solvent and the nitrogen atom of the quinoline ring or potentially the hydrogen atom of the difluoromethyl group. The simulations also provide information on the solvation free energy, which is critical for predicting solubility and partitioning behavior. The polarity of the solvent is expected to have a significant effect on the dipole moment and the stability of different conformers of quinoline derivatives. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the crystal packing and, consequently, the material properties of a compound. For this compound, a combination of Hirshfeld surface analysis and examination of specific interaction types provides a detailed picture of its solid-state behavior.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts with neighboring molecules. For a hypothetical crystal structure of this compound, the Hirshfeld surface would be generated to highlight regions of significant intermolecular contact.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Quinoline. (Note: This table is illustrative and based on data for a related trifluoromethyl-substituted quinoline, as specific data for this compound is not available.)

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| H···F/F···H | 20.5 |

| C···H/H···C | 10.2 |

| C···C | 8.5 |

| N···H/H···N | 5.8 |

| F···F | 3.1 |

| Other | 6.9 |

Characterization of Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The difluoromethyl group (–CHF₂) can act as a weak hydrogen bond donor through its polarized C–H bond. acs.org In the solid state, this could lead to the formation of C–H···N or C–H···F hydrogen bonds with neighboring molecules. The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. The existence and geometry of such interactions can be predicted through computational methods and confirmed by crystallographic data if available. In the absence of strong hydrogen bond donors, these weaker interactions can play a significant role in directing the crystal packing. Studies on other quinoline derivatives have shown the prevalence of various types of hydrogen bonds in their crystal structures. mdpi.comnih.gov

Halogen Bonding: While not a traditional halogen bond donor, the fluorine atoms in the difluoromethyl group can participate in weak intermolecular interactions. These can include F···H and F···F contacts, which are often revealed through Hirshfeld surface analysis. True halogen bonding, involving an electropositive region on the halogen atom, is less likely with fluorine but cannot be entirely ruled out without specific structural data.

Analysis of π-π Stacking Interactions in Solid-State Structures

The planar aromatic quinoline ring system is highly conducive to forming π-π stacking interactions. In the solid state, these interactions are expected to be a significant contributor to the crystal packing of this compound. The arrangement of the quinoline rings can be parallel-displaced or T-shaped, with the specific geometry influencing the strength of the interaction.

4 Difluoromethyl Quinoline As a Building Block in Advanced Organic Synthesis

Design Principles for Derivatives Incorporating the Difluoromethyl Group

The difluoromethyl (CF2H) group is a crucial substituent in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacological profile of a parent molecule. acs.orgresearchgate.net Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CF2H group offers a more nuanced modulation of a compound's properties. acs.org Its incorporation into a molecular scaffold, such as quinoline (B57606), is guided by several key design principles aimed at optimizing metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.org

One of the primary design principles is the use of the difluoromethyl group as a bioisostere. The CF2H group can act as a mimic for other functional groups, such as a hydroxyl group, a thiol, or even a carbonyl group in some contexts. nih.gov This substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the CF2H group is capable of forming weak hydrogen bonds, which can contribute to enhanced binding affinity with biological targets. nih.gov

Role in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

4-(Difluoromethyl)quinoline serves as a valuable building block in the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govnih.gov The quinoline scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net The presence of the difluoromethyl group at the 4-position adds unique properties that can be carried through subsequent synthetic transformations, influencing the biological activity of the final complex molecule.

The quinoline ring system is a versatile platform for constructing fused heterocyclic structures. nih.gov Starting from this compound, chemists can employ various synthetic strategies to build additional rings onto the quinoline core. For instance, reactions targeting the nitrogen atom or specific carbon atoms of the quinoline ring can lead to the formation of fused tetracyclic systems, which are known to possess a wide spectrum of biological activities, including anti-proliferative and anti-inflammatory properties. nih.gov Methodologies such as intramolecular cyclizations, cascade reactions, and imino Diels-Alder reactions have been successfully used to synthesize these complex architectures. nih.gov

N-heterocyclic carbene (NHC)-catalyzed reactions have also been employed for the synthesis of 4-difluoromethylquinoline derivatives through the umpolung of aldimines. ens-paris-saclay.frresearchgate.net This approach allows for the construction of the quinoline ring system with the desired difluoromethyl substituent already in place, which can then be used in further synthetic steps to create more elaborate heterocyclic compounds. The strategic placement of the difluoromethyl group can influence the reactivity of the quinoline core, enabling selective transformations for the construction of diverse and complex molecular frameworks.

Strategies for Further Functionalization and Diversification of the Quinoline Core

The functionalization of the quinoline ring is a key strategy in medicinal chemistry to expand chemical space and enhance the pharmacological profiles of quinoline derivatives. rsc.orgnih.gov For a molecule like this compound, further modification of the quinoline core allows for the creation of a diverse library of compounds for screening and lead optimization. rsc.org A variety of synthetic methods are available to introduce new functional groups at different positions of the quinoline ring.

One of the most powerful techniques is transition-metal-catalyzed C-H bond functionalization. rsc.orgnih.gov This approach allows for the direct and selective introduction of various substituents onto the quinoline ring without the need for pre-functionalized starting materials. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve site-selective functionalization at positions such as C-2, C-3, and C-8 of the quinoline nucleus. rsc.orgnih.gov This enables the introduction of alkyl, aryl, and other functional groups, significantly diversifying the molecular structure.

Other important strategies for diversifying the quinoline core include:

Electrophilic and Nucleophilic Substitution Reactions: The quinoline ring can undergo both electrophilic and nucleophilic substitutions, allowing for the introduction of a wide range of functional groups. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold.

Synthesis of Fused Systems: Classical synthetic methods can be used to construct additional rings fused to the quinoline core, leading to complex polycyclic structures with potentially novel biological activities. nih.govnih.gov

Late-Stage Functionalization: The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) provides a powerful method for the late-stage functionalization of complex heterocyclic compounds, including quinolines. acs.org

These strategies, often used in combination, provide a robust toolkit for the chemical diversification of the this compound scaffold.

Application in Scaffold Hopping and Lead Optimization in Chemical Research

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures that retain the biological activity of a known active compound while offering improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. niper.gov.inacs.org The this compound scaffold is an attractive candidate for such endeavors due to the favorable properties conferred by both the quinoline ring and the difluoromethyl group. nih.gov

In lead optimization, replacing an existing scaffold with the this compound core can address specific liabilities of a drug candidate. For example, if a lead compound suffers from poor metabolic stability, introducing the quinoline scaffold might offer alternative metabolic pathways, while the difluoromethyl group can block a specific site of metabolism. acs.orgniper.gov.in This approach was successfully employed in the development of novel antimycobacterial agents, where the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate was replaced with a 2-(quinolin-4-yloxy)acetamide system, leading to compounds with potent activity. nih.gov

The following table illustrates examples of scaffold hopping where a quinoline-based structure replaced another heterocyclic system, leading to improved or potent biological activity.

| Original Scaffold | Replacement Scaffold | Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | Quinoline | Antimycobacterial | Resulted in 2-(quinolin-4-yloxy)acetamides with potent activity (MIC ≤ 0.02 μM) against drug-sensitive and multidrug-resistant M. tuberculosis strains. | nih.gov |

| General Heterocycles | Quinoline | Tubulin Polymerization Inhibition | Scaffold hopping-driven optimization led to highly potent tubulin inhibitors with low nanomolar GI50 values (4.6-9.6 nM). | researchgate.net |

This strategy of scaffold hopping allows medicinal chemists to explore new chemical space and overcome challenges encountered during the drug development process, with this compound serving as a valuable component in this innovative approach. niper.gov.inresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 4-(Difluoromethyl)quinoline

The synthesis of this compound is evolving beyond traditional methods, with a strong emphasis on creating more efficient, environmentally friendly, and sustainable processes. A key area of innovation involves the intramolecular cyclization of specifically designed precursors. One prominent method is the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium cyanide (KCN) promoted intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. oup.comoup.com This reaction proceeds through the generation of a carbon nucleophile, which then undergoes an intramolecular SN2' reaction, resulting in the formation of the difluoromethylated quinoline (B57606) ring system after isomerization. oup.com

Another significant trend is the move towards "green" chemistry, particularly through direct carbon-hydrogen (C-H) difluoromethylation. These methods avoid the need for pre-functionalized substrates, reducing the number of synthetic steps and the amount of waste generated. The use of oxygen as a green oxidant in these reactions is a particularly attractive strategy for preparing difluoromethylated heterocycles. Furthermore, the application of nanocatalysts is emerging as a promising green protocol for quinoline synthesis, offering high efficiency, reusability, and often solvent-free reaction conditions. acs.orgnih.gov These nanocatalyst-based methods can be applied to multicomponent reactions, providing rapid access to complex quinoline derivatives. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Description | Advantages |

| Intramolecular SN2' Cyclization | DBU, KCN | Cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. oup.comoup.com | Provides direct access to the this compound core. oup.com |

| Direct C-H Difluoromethylation | Green Oxidants (e.g., O₂) | Direct introduction of the -CF₂H group onto a heterocycle without pre-functionalization. | Atom-economical, reduces synthetic steps, environmentally friendly. |

| Nanocatalyst-Mediated Synthesis | Fe₃O₄-based nanoparticles, etc. | Multicomponent reactions catalyzed by recyclable nanocatalysts. nih.gov | High yield, short reaction times, catalyst reusability, often solvent-free. nih.gov |

| NHC-Catalyzed Synthesis | N-Heterocyclic Carbenes (NHC), DBU | NHC-catalyzed umpolung of aldimines bearing an electron-poor double bond. nih.gov | Provides a route to 2-aryl-4-difluoromethyl quinolines. nih.gov |

Exploration of Advanced Computational Models for Enhanced Predictive Capabilities

Computational chemistry is becoming an indispensable tool in the study of this compound. Advanced models, particularly those based on Density Functional Theory (DFT), are providing deep insights into the molecule's structure, stability, and reactivity. ehu.esresearchgate.net DFT calculations are employed to elucidate complex reaction mechanisms, such as the N-heterocyclic carbene (NHC) catalyzed synthesis of 2-phenyl-4-difluoromethylquinoline, by mapping out the entire catalytic cycle and identifying the most favorable energy pathways. researchgate.net These computational studies can predict thermodynamic properties like enthalpy and Gibb's free energy, which are crucial for understanding reaction feasibility. researchgate.netbohrium.com

Beyond reaction mechanisms, computational models are vital for predicting the biological potential of this compound derivatives. Molecular docking and molecular dynamics (MD) simulations are used to study the interactions between these compounds and biological targets, such as proteins involved in viral assembly or cancer-related kinases. nih.govresearchgate.net For instance, computational screening of fluorine-based quinolines has been used to identify potential inhibitors for SARS-CoV-2 related proteins. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of quinoline derivatives with their biological activity, creating powerful predictive tools that can guide the design of new and more potent therapeutic agents. researchgate.netnih.gov These in silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. tandfonline.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinoline derivatives is increasingly benefiting from the integration of flow chemistry and automated platforms. syrris.com Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and simplified scalability. researchgate.netacs.org For the synthesis of quinoline scaffolds, flow reactors have been successfully used in classic reactions like the Doebner-von Miller synthesis, demonstrating the potential for rapid and green production. rsc.org

Automated flow chemistry systems enable the rapid screening of reaction conditions and the generation of compound libraries with minimal human intervention. syrris.comrsc.org These platforms can telescope multiple synthetic steps, integrating reaction, work-up, and purification into a single, continuous process. syrris.com While specific examples for this compound are still emerging, the established success of flow synthesis for other quinolines indicates a clear future direction. organic-chemistry.orgresearchgate.net The ability to safely handle reactive intermediates and precisely control reaction parameters makes flow chemistry particularly well-suited for fluorination reactions, suggesting a strong potential for optimizing the synthesis of this compound and its analogues on an industrial scale. acs.org

Expanding the Scope of Chemical Transformations for the Difluoromethylated Quinoline Scaffold

With robust methods for the synthesis of this compound in hand, a significant area of future research lies in exploring the subsequent chemical transformations of this scaffold. The difluoromethylated quinoline core serves as a versatile building block for the creation of more complex and functionally diverse molecules. A key strategy for achieving this is the regioselective C-H functionalization of the quinoline ring. mdpi.com

Research on related 4-(trifluoromethyl)quinoline (B1586426) has shown that direct metalation can be used to selectively deprotonate and functionalize the 2- or 3-positions of the quinoline ring, depending on the reagents and reaction conditions used. capes.gov.brresearchgate.net This approach allows for the introduction of a wide variety of substituents, such as carboxylic acid groups, in a highly controlled manner. researchgate.net These strategies are directly applicable to the this compound scaffold, opening pathways to novel derivatives. Transition metal-catalyzed C-H activation is another powerful tool that enables the direct coupling of the quinoline core with various partners, including arenes and heteroarenes, further expanding the accessible chemical space. mdpi.com Such transformations are crucial for building libraries of compounds for biological screening and for the development of new materials. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-(difluoromethyl)quinoline, and what methodological challenges arise during its preparation?

The synthesis of this compound typically involves functionalization at the 4-position of the quinoline core. Key methods include:

- Transition metal-catalyzed reactions : For example, Mn(I)–PNP complexes enable coupling of o-aminobenzyl alcohols with alcohols to form 2,4-diarylquinolines .

- Fluorination strategies : Direct fluorination of 4-methylquinoline using reagents like N-fluorobenzenesulfonimide (NFSI) under optimized conditions (e.g., 75°C, excess NFSI) achieves difluorination, though trifluorination remains challenging .

- Multicomponent reactions : Reactions involving β-arylnitriles or ethynylarenes with hydrazones or aldehydes, facilitated by Rh or Fe catalysts, yield substituted quinolines . Challenges: Controlling regioselectivity during fluorination and minimizing by-products (e.g., phenylsulfonyl fluoride) require careful optimization of temperature, stoichiometry, and catalyst selection .

Q. How does the difluoromethyl group at the 4-position influence the physicochemical and pharmacokinetic properties of quinoline derivatives?

The difluoromethyl group enhances bioavailability by:

- Reducing basicity : Fluorine’s electron-withdrawing effect lowers the pKa of adjacent amines, improving membrane permeability .

- Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life in vivo .

- Stereoelectronic effects : Fluorine alters molecular conformation, potentially improving target binding through dipole interactions or steric effects . Comparative studies with non-fluorinated analogs show increased logP values (e.g., +0.5–1.0) and improved cellular uptake in vitro .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency in this compound synthesis to address low yields or side reactions?

Methodological improvements include:

- Reagent optimization : Increasing NFSI equivalents (e.g., 2.5–3.0 eq.) and reaction temperature (75–90°C) to favor difluorination over monofluorination .

- Catalyst screening : Testing AgOTf or Cu(OTf)₂ to enhance regioselectivity, as seen in analogous quinoline syntheses .

- By-product mitigation : Incorporating scavengers (e.g., molecular sieves) to absorb sulfonyl fluoride by-products . Mechanistic studies using isotopic labeling (e.g., D₂O) or in situ NMR can clarify reaction pathways and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in:

- Substituent positioning : For example, 4-difluoromethyl vs. 7-trifluoromethyl quinolines exhibit divergent antibacterial activity due to steric hindrance differences .

- Assay conditions : Standardizing cell lines (e.g., HepG2 vs. HEK293) and incubation times reduces variability in IC₅₀ values .

- Data normalization : Reporting activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) ensures cross-study comparability . Meta-analyses of structure-activity relationship (SAR) datasets can identify outliers and refine predictive models .

Q. How should researchers design experiments to systematically evaluate the bioisosteric effects of difluoromethyl versus other fluorinated groups?

A stepwise approach includes:

- Computational modeling : Density Functional Theory (DFT) calculations to compare electrostatic potentials and binding energies of CF₂H vs. CF₃ or CH₃ groups .

- In vitro profiling : Parallel testing of analogs in enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screens .

- Crystallographic studies : Resolving ligand-protein complexes (PDB) to map fluorine-protein interactions, such as halogen bonding with tyrosine residues . Example findings: CF₂H often mimics OH groups in hydrogen-bonding networks, while CF₃ enhances lipophilicity but may introduce steric clashes .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorination (δ ≈ -140 to -160 ppm for CF₂H) and ¹H/¹³C NMR for regiochemical assignment .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas, particularly for trace by-products .

- X-ray crystallography : Resolving crystal structures to validate substituent positioning and assess conformational effects .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How can researchers address uncertainties in fluorination reaction mechanisms or kinetic data?

Robust approaches include:

- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. protiated substrates to identify hydrogen-transfer steps .

- In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation (e.g., sulfonylated quinoline) in real time .

- Computational studies : Transition state modeling (e.g., Gaussian 09) to elucidate energy barriers and propose mechanistic pathways .

Data Reporting and Validation

Q. What criteria ensure rigorous reporting of biological activity data for this compound derivatives?

Adhere to the FINER framework:

- Feasibility : Use triplicate technical replicates and include positive/negative controls in assays .

- Novelty : Compare results to prior SAR studies (e.g., substituent effects at C2 vs. C4) .

- Ethics : Disclose conflicts of interest, particularly if collaborating with industrial partners .

- Relevance : Link findings to therapeutic areas (e.g., antimalarial or anticancer applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro